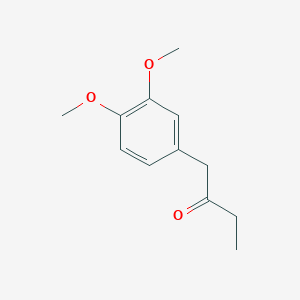
1-(3,4-Dimethoxyphenyl)butan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 1-(3,4-Dimethoxyphenyl)butan-2-one is a chemical of interest in various synthetic and structural studies. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, structural elucidation, and chemical properties. These papers can help infer the characteristics of 1-(3,4-Dimethoxyphenyl)butan-2-one by analogy and through the understanding of related chemical structures and reactions.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, including nucleophilic substitution, deprotection, Grignard reactions, and oxidation processes . For instance, the synthesis of 1-benzyloxy-but-3-en-2-one was achieved with an overall yield of 50.4%, starting from 2-chloro-1,1-dimethoxy ethane . Similarly, the synthesis of butyrate and 1,3-dioxane derivatives was performed, and their structures were characterized by various spectroscopic techniques . These methods could potentially be adapted for the synthesis of 1-(3,4-Dimethoxyphenyl)butan-2-one.
Molecular Structure Analysis
The molecular structure of compounds similar to 1-(3,4-Dimethoxyphenyl)butan-2-one has been elucidated using techniques such as single crystal X-ray diffraction, NMR spectroscopy, and mass spectrometry . For example, the crystal structure of a pyridinium chloride salt was determined, revealing specific torsion angles and hydrogen bonding patterns . These techniques could be employed to determine the molecular structure of 1-(3,4-Dimethoxyphenyl)butan-2-one.
Chemical Reactions Analysis
The chemical reactions involving compounds with dimethoxyphenyl groups can include oxidative coupling and cyclization reactions . The synthesis of (2RS,3SR)- and (2RS,3RS)-2,3-dimethyl-1,4-bis(3,4,5-trimethoxyphenyl)butan-1-one involved C-methylation and determination of stereochemistry . Additionally, the cyclization of a bromo-butoxyphenyl compound with hydrogen chloride in methanol was reported . These reactions provide a basis for understanding how 1-(3,4-Dimethoxyphenyl)butan-2-one might behave under similar conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds are often inferred from spectroscopic data and crystallographic analysis. The solvatochromic effects, hydrogen bonding, and thermal properties are among the characteristics that can be determined . For example, the novel compound in paper exhibited solvatochromic effects depending on the solvent type. These properties are crucial for understanding the behavior of 1-(3,4-Dimethoxyphenyl)butan-2-one in different environments.
Wissenschaftliche Forschungsanwendungen
Solvation Enthalpy in Binary Mixtures
Research by Varfolomeev et al. (2015) investigated the specific interactions in binary mixtures of C1-C4 n-Alkanols and Chloroform with Butan-2-one, which is structurally similar to 1-(3,4-Dimethoxyphenyl)butan-2-one. The study used calorimetric measurements, IR spectra, and ab initio stabilization energies to understand the changes in total enthalpy of specific interactions due to dissolution of butan-2-one in alcohols. This research contributes to understanding solvation processes in organic chemistry (Varfolomeev et al., 2015).
Solid-Phase Synthesis
Jin et al. (2001) focused on the synthesis of 4-Formyl-3,5-dimethoxyphenol, a key intermediate used in the preparation of the BAL family of acid-labile linkers and resins for solid-phase synthesis. The study describes a scalable procedure for the synthesis of this compound and its incorporation into linkers and resins, which is crucial for the solid-phase synthesis of both peptides and non-peptides (Jin et al., 2001).
Photodegradation of Azole Fungicide
Nag and Dureja (1997) examined the photodegradation of the fungicide triadimefon, which includes a butan-2-one group similar to 1-(3,4-Dimethoxyphenyl)butan-2-one. The study focused on the photostability of triadimefon in various organic solvents, providing insights into the environmental fate of this fungicide (Nag & Dureja, 1997).
Corrosion Inhibition
Chafiq et al. (2020) explored the inhibition properties of new compounds, including 1-benzoyl-2-(3,4-dimethoxyphenyl)-6,6-dimethyl-5,7-dioxaspiro derivatives, for protecting mild steel in acidic solutions. The study combined experimental methods and quantum chemistry studies to understand the adsorption and corrosion inhibition process, indicating the practical applications of these compounds in corrosion protection (Chafiq et al., 2020).
Photophysical Investigation
Asiri et al. (2017) synthesized and studied (2 E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one, assessing its photophysical properties in different solvents. The study is significant for understanding the solvatochromic properties and potential applications in photophysical research (Asiri et al., 2017).
Catalytic Applications
Escobar et al. (2015) researched the use of a pyridyldimethoxybenzimidazole nickel(II) catalyst, which includes a dimethoxyphenyl structure, in ethene dimerizations and alkene isomerizations. This study contributes to the field of catalysis, particularly in understanding the role of such catalysts in organic reactions (Escobar et al., 2015).
Eigenschaften
IUPAC Name |
1-(3,4-dimethoxyphenyl)butan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-4-10(13)7-9-5-6-11(14-2)12(8-9)15-3/h5-6,8H,4,7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGBQLBXSVSRQPF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CC1=CC(=C(C=C1)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70291822 |
Source


|
| Record name | 1-(3,4-dimethoxyphenyl)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70291822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethoxyphenyl)butan-2-one | |
CAS RN |
884-06-0 |
Source


|
| Record name | 884-06-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78466 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(3,4-dimethoxyphenyl)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70291822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

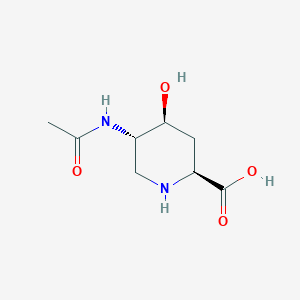

![4,6-Dihydrothieno[3,4-d]isoxazole 5,5-dioxide](/img/structure/B141685.png)
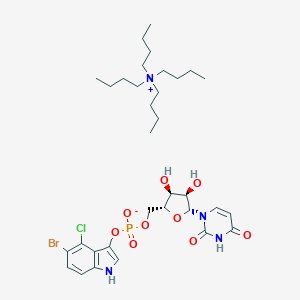
![(1S,2S,4R,8S,9S,11S,12S,13R)-11-Hydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B141690.png)
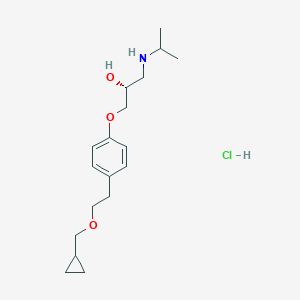
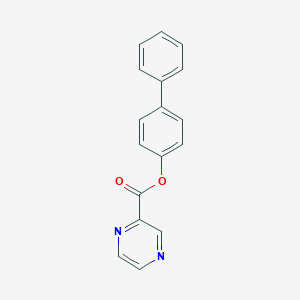
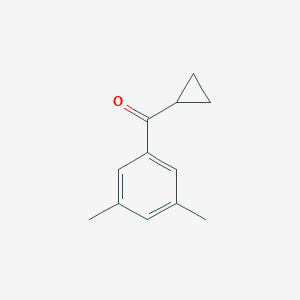
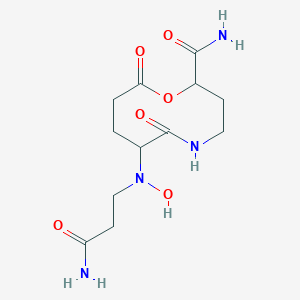
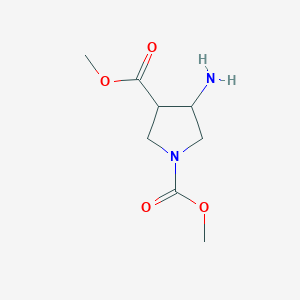
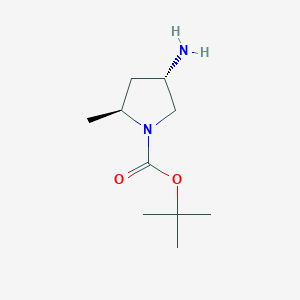
![1H-isoindole-1,3(2H)-dione, 2-(4'-amino[1,1'-biphenyl]-4-yl)-](/img/structure/B141706.png)

![(1S,9R,10S)-17-(Cyclobutylmethyl)-4-methoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-10-ol](/img/structure/B141711.png)